molecular formula C11H15ClN2O2 B6276850 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride CAS No. 2763777-14-4

5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride

Cat. No.: B6276850
CAS No.: 2763777-14-4
M. Wt: 242.7
InChI Key:
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Description

5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring substituted with a 2-methylpyrrolidin-1-yl group and a carboxylic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Substitution with 2-Methylpyrrolidin-1-yl Group: The pyridine ring is then substituted with a 2-methylpyrrolidin-1-yl group using suitable reagents and conditions.

    Introduction of the Carboxylic Acid Moiety: The carboxylic acid group is introduced through oxidation or other suitable reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Steps: Such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid moiety can be oxidized to form corresponding derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield carboxylate derivatives.

    Reduction: May yield reduced pyridine derivatives.

    Substitution: May yield various substituted pyridine derivatives.

Scientific Research Applications

5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition or receptor binding.

    Medicine: As a potential therapeutic agent or in drug development.

    Industry: In the production of specialty chemicals or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting signaling pathways or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine-3-carboxylic acid: Lacks the 2-methylpyrrolidin-1-yl group.

    Pyridine-3-carboxylic acid: Lacks both the 2-methylpyrrolidin-1-yl group and the methyl substitution.

Uniqueness

5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride is unique due to the presence of both the 2-methylpyrrolidin-1-yl group and the carboxylic acid moiety, which confer specific chemical properties and biological activities not found in similar compounds.

Properties

CAS No.

2763777-14-4

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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